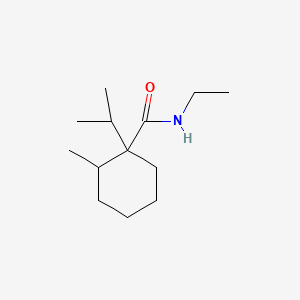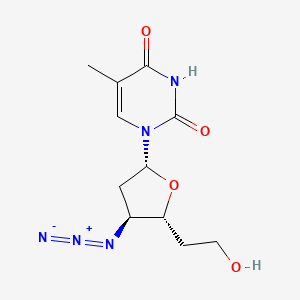
Unii-wqr5VS4yip
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Unique Ingredient Identifier (UNII) code “WQR5VS4YIP” is a specific substance or ingredient assigned by the Food and Drug Administration (FDA). The UNII code is a unique alphanumeric code that ensures the precise identification of substances based on scientific identity characteristics .
Méthodes De Préparation
The synthetic routes and reaction conditions for the preparation of this compound are not explicitly detailed in the available sources. industrial production methods typically involve standardized procedures to ensure the purity and consistency of the compound. These methods often include various chemical synthesis techniques, purification processes, and quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
The compound “Unii-wqr5VS4yip” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Addition: This reaction involves the addition of atoms or groups to a molecule without the loss of any atom.
Elimination: This reaction involves the removal of atoms or groups from a molecule, resulting in the formation of a double or triple bond
Common reagents and conditions used in these reactions vary depending on the specific type of reaction. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reactants and conditions used.
Applications De Recherche Scientifique
The compound “Unii-wqr5VS4yip” has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in chemical synthesis and analysis.
Biology: It may be used in biological assays and experiments to study its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic effects or as a component in pharmaceutical formulations.
Industry: It may be used in industrial processes, such as the production of materials or chemicals
Mécanisme D'action
The mechanism by which the compound “Unii-wqr5VS4yip” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological context, the compound may interact with enzymes, receptors, or other proteins to modulate their activity .
Propriétés
Numéro CAS |
335242-17-6 |
|---|---|
Formule moléculaire |
C51H86N10O12S |
Poids moléculaire |
1063.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C51H86N10O12S/c1-29(2)23-34(53)44(65)56-37(20-22-74-9)48(69)58-38(24-30(3)4)45(66)54-28-42(62)55-36(18-19-43(63)64)47(68)60-40(27-33-15-11-10-12-16-33)50(71)59-39(25-31(5)6)49(70)57-35(17-13-14-21-52)46(67)61-41(51(72)73)26-32(7)8/h10-12,15-16,29-32,34-41H,13-14,17-28,52-53H2,1-9H3,(H,54,66)(H,55,62)(H,56,65)(H,57,70)(H,58,69)(H,59,71)(H,60,68)(H,61,67)(H,63,64)(H,72,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
QQQHVQGUNWVPNE-PVEGFDORSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


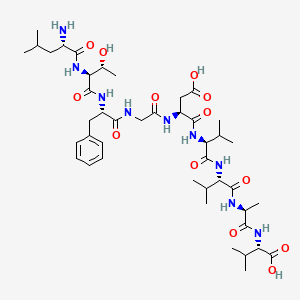

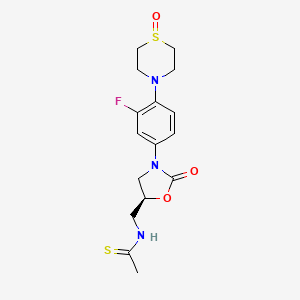
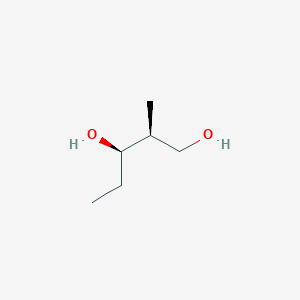
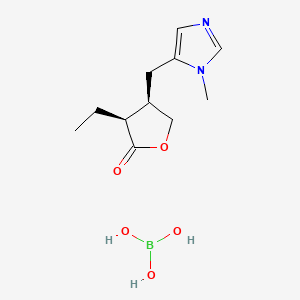
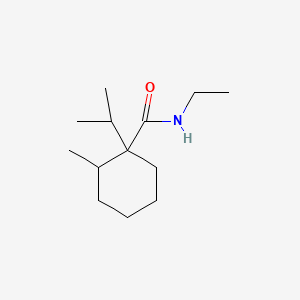


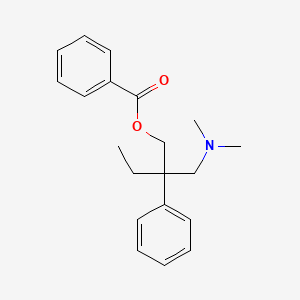

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

